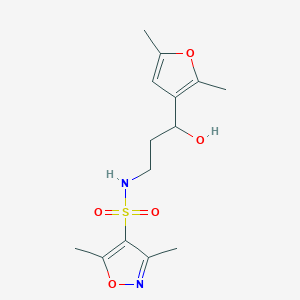

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide" is a novel chemical entity that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activities of related sulfonamide derivatives, which can be used to infer possible characteristics of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step reactions starting from simple precursors. For instance, novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized from 3,5-dimethylisoxazole, which involved the generation of 3,5-dimethylisoxazole-4-sulfonamides followed by reactions with various reagents . Similarly, the synthesis of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides involved the substitution of sulfonamide structures for amide fragments, indicating the importance of the sulfonamide group in these compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the presence of a 7H-purine moiety in place of a 1H-1,2,4-triazole ring did not significantly decrease the inhibitory efficacy, suggesting that the sulfonamide structure is a key contributor to the activity . The molecular structure can also be tailored to target specific biological pathways, as seen in the design of sulfonamide derivatives as protein kinase and angiogenesis inhibitors .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions to yield biologically active compounds. For instance, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole led to the formation of compounds with potential biological activity . The reactivity of these compounds is influenced by factors such as redox potential and steric hindrance .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are important for their biological function and potential therapeutic applications. The regioselective synthesis of sulfonamide 1,2,3-triazole derivatives, for example, highlights the importance of achieving specific structural features for antitumor activity . Additionally, the synthesis of hydroxymethylated 1,4-disubstituted-1,2,3-triazole-based sulfonamides under green conditions emphasizes the significance of environmentally friendly synthesis methods .

科学的研究の応用

Synthesis and Biological Evaluation

Sulfonamide-derived compounds, including isoxazole sulfonamides, have been synthesized and characterized for their potential as biological agents. These compounds and their transition metal complexes show significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Chohan & Shad, 2011). Moreover, novel sulfonamide 1,2,3-triazole derivatives have been synthesized and evaluated as antitumor agents, showing significant anticancer activity against specific cancer cell lines, indicating their potential in cancer therapy (Elgogary et al., 2020).

Pharmacokinetics and Drug Development

The study of structure-metabolism relationships in sulfonamide derivatives has led to the identification of compounds with improved pharmacokinetic properties. This research is crucial for the development of drugs with better bioavailability and efficacy (Humphreys et al., 2003). Additionally, the protonation behaviors of isoxazole derivatives have been examined, providing insights into their chemical properties and interactions, which are essential for drug design and development (Manzo & de Bertorello, 1973).

Antioxidant and Enzyme Inhibition

Sulfonamide derivatives of dopamine-related compounds have been synthesized and shown to possess antioxidant activities and inhibit acetylcholinesterase, suggesting their potential in treating neurodegenerative diseases (Göçer et al., 2013). Moreover, novel sulfonamide derivatives have demonstrated significant protein kinase and angiogenesis inhibitory activities, highlighting their potential in cancer treatment through targeting tumor angiogenesis (Xu et al., 2014).

Material Science and Other Applications

The research extends beyond biological applications, exploring the interactions of sulfonamide derivatives with various materials and their potential uses in material science and industrial applications. For example, the binding studies of sulfonamide probes with proteins offer insights into drug-protein interactions and the development of diagnostic and therapeutic tools (Jun et al., 1971).

特性

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-8-7-12(10(3)20-8)13(17)5-6-15-22(18,19)14-9(2)16-21-11(14)4/h7,13,15,17H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMZXZLEDOXFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(ON=C2C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)